molecular formula C19H14F4O3S2 B114219 (4-Fluorophenyl)diphenylsulfonium triflate CAS No. 154093-57-9

(4-Fluorophenyl)diphenylsulfonium triflate

Cat. No. B114219
M. Wt: 430.4 g/mol
InChI Key: SGYQZOQILXLBIB-UHFFFAOYSA-M
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Description

(4-Fluorophenyl)diphenylsulfonium triflate, also known as 4-Fluorophenyl diphenylsulfonium trifluoromethanesulfonate, is a compound with the empirical formula C19H14F4O3S2 . It has a molecular weight of 430.44 . This compound is used as a cationic photoinitiator and a photoacid generator .


Molecular Structure Analysis

The InChI string for (4-Fluorophenyl)diphenylsulfonium triflate is InChI=1S/C18H14FS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1 . The canonical SMILES string is C1=CC=C(C=C1)S+C3=CC=C(C=C3)F.C(F)(F)(F)S(=O)(=O)[O-] .


Physical And Chemical Properties Analysis

The melting point of (4-Fluorophenyl)diphenylsulfonium triflate is 117-120 °C (lit.) . It has a molecular weight of 430.4 g/mol . The compound has 0 hydrogen bond donor count, 7 hydrogen bond acceptor count, and 3 rotatable bond count .

Scientific Research Applications

Use in Cross-Coupling Reactions

(4-Fluorophenyl)diphenylsulfonium triflate has been utilized in various cross-coupling reactions. For instance, it has been used in the Sonogashira reaction, which is a palladium-catalyzed coupling reaction of terminal alkynes with aryl or vinyl halides. This reaction has significant implications in creating arylalkynes, with yields exceeding 99% in some cases (Tian et al., 2017). Moreover, it has been applied in the Pd-catalyzed Suzuki–Miyaura cross-coupling with arylboronic acids, providing a valuable method for phenylation (Wang et al., 2016).

Radiosynthesis and Radiochemistry

In the field of radiochemistry, (4-Fluorophenyl)diphenylsulfonium triflate has been employed in the automated radiosynthesis of no-carrier-added 4-[18F]fluoroiodobenzene, a building block used in various transition metal-mediated cross-coupling reactions (Way & Wuest, 2014). This synthesis is vital for accessing larger amounts of [18F]fluoroiodobenzene with high radiochemical purity.

Electrophilic Trifluoromethylating Agents

(4-Fluorophenyl)diphenylsulfonium triflate has also been explored as an electrophilic trifluoromethylating agent. It has shown efficiency in reacting with various aromatic rings under mild conditions, offering a method to produce trifluoromethylated compounds (Yang, Kirchmeier, & Shreeve, 1998).

In Johnson-Corey-Chaykovsky Reaction

This compound has proven effective as a ylide reagent in the Johnson-Corey-Chaykovsky reaction. It is used to afford trifluoromethyl epoxides, cyclopropanes, and aziridines, displaying excellent diastereoselectivity in these transformations (Duan et al., 2015).

Photochemistry Studies

The photochemistry of triarylsulfonium salts, including (4-fluorophenyl)diphenylsulfonium triflate, has been investigated. Research in this area has led to the discovery of new rearrangement products and insights into the mechanism of photolysis (Dektar & Hacker, 1990).

Safety And Hazards

(4-Fluorophenyl)diphenylsulfonium triflate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements for this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

(4-fluorophenyl)-diphenylsulfanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYQZOQILXLBIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584134
Record name (4-Fluorophenyl)(diphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)diphenylsulfonium triflate

CAS RN

154093-57-9
Record name (4-Fluorophenyl)(diphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Fluorophenyl)diphenylsulfonium triflate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
E Yoshida - International Scholarly Research Notices, 2012 - downloads.hindawi.com
The aqueous photo-living radical polymerization of sodium methacrylate (NaMA) was attained using 2,2′-azobis{2-methyl-N-[1,1-bis(hydroxymethyl)-2-hydroxyethyl]-propionamide} (V-…
Number of citations: 3 downloads.hindawi.com
N Takenaga, Y Yoto, T Hayashi, N Miyamoto, H Nojiri… - Arkivoc, 2021 - arkat-usa.org
We report a facile synthesis of triarylsulfonium triflates by selective aryl transfer from readily available mesityl iodonium (III) salts to diarylsulfides in the presence of a copper catalyst. The …
Number of citations: 1 www.arkat-usa.org
GH Ho, CJ Liu, CH Yen, MH Ho, SY Wu - Microelectronic engineering, 2008 - Elsevier
Photoresist outgassing is considered a possible source of contamination of optics in extreme ultraviolet (EUV) lithography at 13.5nm. We measured the relative proportions of ionic …
Number of citations: 11 www.sciencedirect.com
M Glodde, DL Goldfarb, DR Medeiros… - Journal of Vacuum …, 2007 - pubs.aip.org
Extreme ultraviolet (EUV) lithography requires photoresist materials that incorporate highly efficient photoacid generators (PAGs) due to the low intensity of the currently available EUV …
Number of citations: 25 pubs.aip.org
L CXRO - 2016 - euvlitho.com
After many years of uncertainty regarding its suitability for high volume manufacturing (HVM), EUV lithography now appears to be on a trajectory for use in production. Several …
Number of citations: 4 www.euvlitho.com

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